Magnolone

Antifeedant activity Stored-product pest management Natural lignan SAR

Magnolone is a naturally occurring tetrahydrofuran lignan first isolated from the leaves of *Magnolia coco* and later identified in *Magnolia denudata* and *Zanthoxylum armatum*. It belongs to the 7′-oxotetrahydrofuran lignan subclass, characterized by a trisubstituted tetrahydrofuran ring bearing a carbonyl group at the 7′ position.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
Cat. No. B1259662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnolone
Synonymsmagnolone
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2COC(C2CO)C3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C21H22O7/c1-24-16-5-3-12(7-18(16)25-2)20(23)15-10-26-21(14(15)9-22)13-4-6-17-19(8-13)28-11-27-17/h3-8,14-15,21-22H,9-11H2,1-2H3/t14-,15+,21+/m0/s1
InChIKeyRYPHKZUVFXPUMU-PDSXEYIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnolone Compound Procurement Guide: Baseline Identity, Source & Physicochemical Profile


Magnolone is a naturally occurring tetrahydrofuran lignan first isolated from the leaves of *Magnolia coco* and later identified in *Magnolia denudata* and *Zanthoxylum armatum* [1]. It belongs to the 7′-oxotetrahydrofuran lignan subclass, characterized by a trisubstituted tetrahydrofuran ring bearing a carbonyl group at the 7′ position. The natural (−)-enantiomer has been unequivocally assigned the absolute configuration (7*S*,8*R*,8′*S*) via total synthesis [2]. Key physicochemical identifiers—CAS RN 212703-86-1, molecular formula C₂₁H₂₂O₇, exact mass 386.136553 Da, and a topological polar surface area (TPSA) of 83.50 Ų—enable precise differentiation from co-occurring Magnoliaceae lignans such as magnolol, honokiol, and fargesin [3].

1 Naturally occurring (−)-magnolone with confirmed absolute configuration (7S,8R,8′S)
2 Structurally unique 7′-oxotetrahydrofuran lignan scaffold, distinct from magnolol and honokiol
3 Supports use as chiral probe, antifeedant lead compound, and chemotaxonomic reference standard

Why Magnolone Cannot Be Replaced by Common Magnoliaceae Lignans in Antifeedant and SAR Applications


Magnolia bark extract buyers frequently assume that magnolol or honokiol can substitute for any lignan from the same genus. This assumption fails because magnolone possesses a structurally distinct 7′-oxotetrahydrofuran scaffold that is absent in biphenyl-type neolignans such as magnolol and honokiol [1]. Within the tetrahydrofuran lignan subfamily, magnolone’s specific substitution pattern—a 3,4-dimethoxybenzoyl group at C-7′ and a 3,4-methylenedioxyphenyl group at C-7—directly influences its antifeedant potency. In a head-to-head antifeedant assay against *Tribolium castaneum*, magnolone achieved an EC₅₀ of 78.37 ppm, which was comparable to the positive control toosendanin (EC₅₀ 71.69 ppm) and distinct from the more potent asarinin (EC₅₀ 25.64 ppm) or the slightly more active fargesin (EC₅₀ 63.24 ppm) [2]. Therefore, substituting magnolone with another lignan without matching both scaffold identity and quantitative activity profile would compromise experimental reproducibility in structure–activity relationship (SAR) studies or industrial biopesticide development.

Scaffold class mismatch Magnolol and honokiol are biphenyl neolignans lacking the 7′-oxotetrahydrofuran ring critical for magnolone’s activity profile.
Antifeedant potency profile differs Magnolone’s antifeedant response differs from asarinin, fargesin, and horsfieldin; direct substitution may shift SAR outcomes.
Stereochemistry undefined in alternatives Common co-occurring lignans often lack confirmed absolute configuration; using racemates or opposite enantiomers may alter biological response.

Quantitative Differential Evidence for Magnolone: Head-to-Head Antifeedant, Stereochemical, and Physicochemical Data


Antifeedant EC₅₀ Against Tribolium castaneum: Magnolone vs. Fargesin, Horsfieldin, and Asarinin

In a single, controlled no-choice antifeedant assay using adult *Tribolium castaneum*, magnolone (compound 10) displayed an EC₅₀ of 78.37 ppm. This value was within the same order of magnitude as the positive control toosendanin (EC₅₀ = 71.69 ppm) and the co-isolated lignans fargesin (EC₅₀ = 63.24 ppm) and horsfieldin (EC₅₀ = 68.39 ppm), indicating comparable antifeedant efficacy [1]. Notably, magnolone was significantly less potent than asarinin (EC₅₀ = 25.64 ppm, p < 0.05 vs. positive control), demonstrating that even among methylenedioxy-bearing lignans, minor structural variations produce substantial potency differences [1]. At a fixed concentration of 222 ppm, magnolone—together with asarinin, fargesin, and horsfieldin—exhibited higher antifeedant activity than the other seven lignans tested, confirming a structure-dependent activity threshold [1].

Antifeedant EC₅₀
Head-to-head
Magnolone 78.37 ppm vs. asarinin 25.64 ppm, fargesin 63.24 ppm, horsfieldin 68.39 ppm, toosendanin 71.69 ppm
Reported comparative antifeedant context; 3.1× less potent than asarinin, comparable to positive control toosendanin
No-choice assay, adult Tribolium castaneum, 24 h, probit analysis
Antifeedant activity Stored-product pest management Natural lignan SAR

Absolute Configuration Confirmation via Enantioselective Total Synthesis: (−)-Magnolone vs. Synthetic (+)-Magnolone

The absolute configuration of naturally occurring (−)-magnolone was unambiguously established as (7*S*,8*R*,8′*S*) via enantioselective total synthesis of both (−)- and (+)-magnolone, followed by specific rotation comparison [1]. The synthetic (−)-magnolone exhibited a specific rotation ([α]D) matching that of the natural isolate, confirming that the natural product is enantiomerically pure. In contrast, the synthetic (+)-magnolone displayed an equal and opposite specific rotation, providing an internal reference standard. This stereochemical assignment is critical because tetrahydrofuran lignans from different plant sources may share identical relative configurations but opposite absolute configurations, leading to divergent biological activities [1]. No other lignan isolated from *Magnolia coco* in the original study, including magnolol or fargesin, has had its absolute configuration confirmed by total synthesis in the same publication.

Absolute configuration
Cross-study comparable
Natural (−)-magnolone confirmed as (7S,8R,8′S) via total synthesis and specific rotation match
Enables enantiomer-specific SAR and stereochemical control studies
Synthetic (+)-enantiomer serves as comparator; other lignans lack verified absolute configuration
Absolute configuration determination Enantioselective synthesis Optical purity verification

In Silico Physicochemical Profile: Magnolone vs. Magnolol and Honokiol as Procurement-Relevant Differentiation

Computed molecular descriptors reveal clear differentiation between magnolone and the two most commercially dominant Magnoliaceae lignans, magnolol and honokiol. Magnolone (C₂₁H₂₂O₇, MW 386.40 g/mol) possesses a TPSA of 83.50 Ų and a calculated ACD/LogP of 2.97 [1]. In comparison, magnolol (C₁₈H₁₈O₂, MW 266.33 g/mol) has a TPSA of 40.46 Ų and a LogP of approximately 4.5, while honokiol (C₁₈H₁₈O₂, MW 266.33 g/mol) has a TPSA of 40.46 Ų and a LogP of approximately 4.8 . The 2.1-fold higher TPSA and 1.5-unit lower LogP of magnolone predict substantially different membrane permeability, solubility, and formulation behavior, making magnolone a mechanistically distinct tool compound for target-based screening despite sharing the Magnolia genus origin with magnolol and honokiol.

Physicochemical profile
Class-level
TPSA 83.50 vs. 40.46 Ų; LogP 2.97 vs. ~4.5–4.8; MW 386.40 vs. 266.33 g/mol
Reported in silico differentiation; higher polarity and lower lipophilicity may alter permeability and assay behavior
Computed values; experimental validation recommended for specific assay conditions
Physicochemical properties Drug-likeness prediction In silico ADME

Validated Application Scenarios for Magnolone Based on Quantitative Comparative Evidence


Biopesticide Lead Discovery: Antifeedant Screening Against Coleopteran Stored-Product Pests

Magnolone is quantitatively validated as an antifeedant against *Tribolium castaneum* with an EC₅₀ of 78.37 ppm, comparable to the commercial standard toosendanin (EC₅₀ = 71.69 ppm) [1]. Research groups developing botanical insecticides for stored-product protection should select magnolone over structurally simpler lignans because its methylenedioxy-bearing 7′-oxotetrahydrofuran scaffold is directly associated with superior antifeedant activity within the tested lignan series [1]. Procuring magnolone as a single, stereochemically defined entity rather than a crude Magnolia extract ensures reproducible dose–response data and enables scaffold-focused medicinal chemistry optimization.

Enantiomer-Specific Structure–Activity Relationship (SAR) Studies on Tetrahydrofuran Lignans

The confirmed absolute configuration (7*S*,8*R*,8′*S*) of natural (−)-magnolone, established through total synthesis and specific rotation comparison with its (+)-enantiomer, makes magnolone an ideal chiral probe for investigating stereochemistry-dependent biological effects [2]. Laboratories conducting enantiomer-specific SAR studies should prioritize magnolone over other tetrahydrofuran lignans whose absolute configurations remain unverified, thereby avoiding the confounding variable of unknown enantiomeric purity that commonly affects natural product libraries.

Pharmacophore Modeling of Methylenedioxy Lignan Antifeedants

Because magnolone shares the methylenedioxy pharmacophore with the more potent asarinin (EC₅₀ = 25.64 ppm) yet exhibits a 3.1-fold lower potency, it serves as an essential moderate-activity reference point for computational pharmacophore modeling [1]. Inclusion of magnolone in training sets allows discriminant models to capture the potency-diminishing effect of the 3,4-dimethoxybenzoyl substitution at C-7′ relative to the bis-methylenedioxy arrangement in asarinin. This application is not accessible through procurement of magnolol or honokiol, which lack the tetrahydrofuran scaffold entirely.

Analytical Reference Standard for Dereplication of Magnoliaceae and Zanthoxylum Extracts

Magnolone’s unique combination of exact mass (386.136553 Da), TPSA (83.50 Ų), and UV/NMR spectral signature enables its unambiguous use as a chemotaxonomic marker for *Magnolia coco*, *Magnolia denudata*, and *Zanthoxylum armatum* [3][4]. Quality control laboratories performing LC-MS dereplication of botanical raw materials should include a certified magnolone reference standard to distinguish genuine *Zanthoxylum armatum* stem bark from adulterated or substituted material, a capability not achieved with generic magnolol or honokiol standards.

Application
Selection Property
Validation Focus
Coleopteran antifeedant screening
7′-oxotetrahydrofuran scaffold activity
Comparative dose-response against stored-product pests
Enantiomer-specific SAR studies
Confirmed absolute configuration (7S,8R,8′S)
Stereochemical purity and biological enantiomer comparison
Pharmacophore modeling of lignan antifeedants
Moderate-activity reference with methylenedioxy motif
Discriminant power between high- and moderate-potency scaffolds
Botanical chemotaxonomic marker
Unique exact mass and TPSA signature
LC-MS dereplication specificity for Magnolia/Zanthoxylum species
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